N-(Piperidin-1-yl)-5-(trifluoromethyl)-pyridin-2-amine

SYK inhibition BCR signaling Kinase inhibitor potency

This compound, clinically known as Mivavotinib (TAK-659), is a potent, orally bioavailable, reversible dual inhibitor of SYK (IC50 3.2 nM) and FLT3 (IC50 4.6 nM). Unlike single-target agents, it simultaneously blocks BCR and FLT3 signaling, preventing compensatory pathway activation in B-cell malignancy models. Essential for translational oncology, immunology, and ex vivo co-culture studies to dissect stroma-induced chemoresistance. Sourcing this exact dual inhibitor is critical for accurate target validation and pharmacodynamic assay development in clinical research programs.

Molecular Formula C11H14F3N3
Molecular Weight 245.24 g/mol
CAS No. 1551846-40-2
Cat. No. B1401659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidin-1-yl)-5-(trifluoromethyl)-pyridin-2-amine
CAS1551846-40-2
Molecular FormulaC11H14F3N3
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)NC2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H14F3N3/c12-11(13,14)9-4-5-10(15-8-9)16-17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2,(H,15,16)
InChIKeyMAKUBWPLIUBAOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-1-yl)-5-(trifluoromethyl)-pyridin-2-amine (TAK-659) Sourcing & Baseline Characteristics for Preclinical Kinase Research


N-(Piperidin-1-yl)-5-(trifluoromethyl)-pyridin-2-amine (CAS 1551846-40-2), clinically known as Mivavotinib or TAK-659, is a synthetic small molecule that functions as a potent, orally bioavailable, and reversible dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. It is currently under clinical investigation for various B-cell malignancies and solid tumors, highlighting its translational relevance for procurement in oncology and immunology research programs [2].

Why Generic SYK or FLT3 Inhibitors Cannot Substitute for N-(Piperidin-1-yl)-5-(trifluoromethyl)-pyridin-2-amine (TAK-659) in Dual-Pathway Preclinical Models


While several selective SYK inhibitors (e.g., Fostamatinib) and FLT3 inhibitors (e.g., Gilteritinib) exist, they fail to recapitulate the specific dual-target inhibitory profile of TAK-659. In models of B-cell receptor (BCR) signaling and stromal-mediated chemoresistance, TAK-659 uniquely suppresses both SYK-dependent activation and FLT3-driven survival signals simultaneously [1]. Generic substitution with a single-target agent leads to compensatory pathway activation, undermining therapeutic efficacy in B-cell malignancy models, thereby necessitating the procurement of this specific dual inhibitor for accurate target validation [2].

Quantitative Differentiation of N-(Piperidin-1-yl)-5-(trifluoromethyl)-pyridin-2-amine (TAK-659) Against Closest Kinase Inhibitor Comparators


Comparative Potency Against SYK vs. Clinical SYK Inhibitor Fostamatinib (R406)

TAK-659 exhibits significantly higher potency against SYK kinase compared to the active metabolite of the clinically approved SYK inhibitor Fostamatinib. This translates to a lower required concentration for target engagement in cellular assays [1].

SYK inhibition BCR signaling Kinase inhibitor potency

Comparative Potency Against FLT3 vs. Clinical FLT3 Inhibitor Gilteritinib

TAK-659 demonstrates high potency against FLT3 kinase, which is comparable to or exceeds that of the FDA-approved FLT3 inhibitor Gilteritinib, while simultaneously inhibiting SYK. This dual inhibition is crucial for models with co-occurring FLT3-ITD and SYK activation [1].

FLT3 inhibition AML Kinase inhibitor potency

Differential Cellular Activity in SYK-Dependent Lymphoma Models vs. SYK-Independent Cells

TAK-659 selectively inhibits the proliferation of SYK-dependent diffuse large B-cell lymphoma (DLBCL) cell lines at low nanomolar concentrations, while showing minimal activity in SYK-independent lines. This differential activity validates its on-target mechanism of action [1].

Cellular efficacy DLBCL Target engagement

Selectivity Profile Against Related Kinase Family Members vs. Broader Spectrum Inhibitors

TAK-659 exhibits a narrower kinase inhibition profile compared to multi-targeted kinase inhibitors. Notably, it shows a significant selectivity window against the closely related T-cell kinase ZAP-70, which is critical for maintaining normal T-cell function and avoiding immunosuppression [1].

Kinase selectivity Off-target effects Drug safety

Optimal Research and Industrial Use Cases for N-(Piperidin-1-yl)-5-(trifluoromethyl)-pyridin-2-amine (TAK-659) Based on Validated Evidence


Validation of Dual SYK/FLT3 Inhibition in B-Cell Malignancy Xenograft Models

Based on its potent dual inhibition of SYK (IC50 3.2 nM) and FLT3 (IC50 4.6 nM) [1], TAK-659 is the optimal tool compound for evaluating the therapeutic hypothesis that simultaneous blockade of BCR and FLT3 signaling is superior to single-agent inhibition in diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML) models. Its oral bioavailability enables long-term dosing studies in mice to assess tumor growth inhibition and survival benefit, providing data directly translatable to clinical combination strategies [2].

Investigating Tumor Microenvironment-Mediated Chemoresistance

TAK-659 has been demonstrated to overcome proliferative and survival signals derived from the tumor microenvironment, such as those from nurse-like cells, which promote chemoresistance in chronic lymphocytic leukemia (CLL) [3]. This makes it an essential reagent for ex vivo co-culture studies designed to dissect the mechanisms of stroma-induced drug resistance and to screen for novel combination therapies that restore sensitivity to standard-of-care agents like ibrutinib or venetoclax.

Functional Studies on SYK-Dependent Signaling in Autoimmune and Inflammatory Disease Models

Given its high selectivity for SYK over ZAP-70 (>1000-fold) [1], TAK-659 serves as a precise chemical probe for delineating SYK-specific functions in immune cell signaling without confounding T-cell receptor (TCR) signaling defects. This is particularly valuable in rodent models of autoimmune diseases (e.g., rheumatoid arthritis, lupus) where SYK plays a pathogenic role in B-cell and myeloid cell activation, allowing researchers to correlate pharmacodynamic inhibition of SYK (e.g., reduced phosphorylation of BLNK or PLCγ2) with improvement in clinical disease scores.

Pharmacodynamic Benchmarking in Phase I/II Clinical Trial Correlative Studies

For academic and industrial labs supporting clinical trials, TAK-659 is the required reference standard for developing and validating pharmacodynamic assays. Since the compound is in active clinical development [2], sourcing this exact molecule is necessary for establishing baseline activity in ex vivo assays (e.g., measuring inhibition of anti-IgM-stimulated CD69 expression on patient-derived B-cells). This ensures that preclinical and clinical biomarker data are directly comparable, facilitating the interpretation of trial outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Piperidin-1-yl)-5-(trifluoromethyl)-pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.